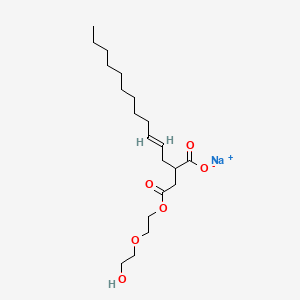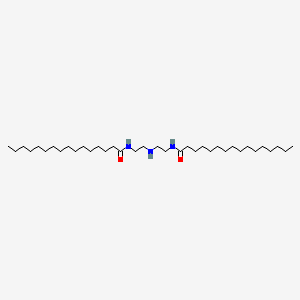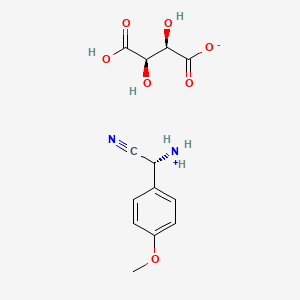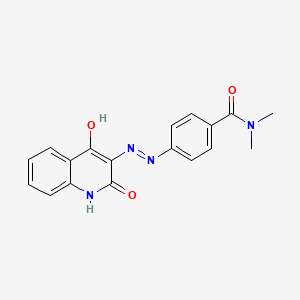
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, sel de calcium est un composé chimique connu pour ses diverses applications dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé est caractérisé par sa structure cyclique triazinique, qui est substituée par des atomes de chlore et un sel de calcium.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, sel de calcium implique généralement la chloration de l'acide cyanurique suivie de l'ajout d'ions calcium. Les conditions réactionnelles nécessitent souvent des températures contrôlées et la présence de catalyseurs pour assurer la formation efficace du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l'échelle à l'aide de réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels, conduisant à des rendements et une pureté plus élevés du produit final. Le processus implique l'utilisation de réactifs de haute pureté et des mesures strictes de contrôle de la qualité pour assurer la cohérence.
Analyse Des Réactions Chimiques
Types de réactions
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, sel de calcium subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Oxydation et réduction : Le composé peut participer à des réactions redox, bien que celles-ci soient moins fréquentes que les réactions de substitution.
Réactifs et conditions communs
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les alcools et les thiols. Les réactions sont généralement réalisées dans des solvants polaires à des températures douces à modérées.
Oxydation et réduction : Ces réactions peuvent nécessiter des agents oxydants ou réducteurs spécifiques, en fonction de la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés triaziniques substitués, qui peuvent avoir différents groupes fonctionnels attachés au cycle triazinique.
Applications de recherche scientifique
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, sel de calcium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés triaziniques.
Biologie : Employé dans l'étude de l'inhibition enzymatique et de la modification des protéines en raison de sa capacité à réagir avec les sites nucléophiles dans les biomolécules.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques et d'agents anticancéreux.
Industrie : Utilisé dans la production d'herbicides, de désinfectants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, sel de calcium implique son interaction avec les sites nucléophiles des molécules cibles. Les atomes de chlore dans le composé sont très réactifs et peuvent former des liaisons covalentes avec les nucléophiles, conduisant à la modification de la structure et de la fonction de la molécule cible. Cette réactivité est exploitée dans diverses applications, telles que l'inhibition enzymatique et la modification des protéines.
Applications De Recherche Scientifique
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt involves its interaction with nucleophilic sites in target molecules. The chlorine atoms in the compound are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule’s structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Dichloro-6-méthyl-1,3,5-triazine : Structure similaire, mais avec un groupe méthyle au lieu d'un sel de calcium.
3,5-Diméthyl-1,2,4-triazole : Un autre dérivé de triazine avec des motifs de substitution différents.
Unicité
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, sel de calcium est unique en raison de son motif de substitution spécifique et de la présence d'un sel de calcium. Cette structure unique confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux dans diverses applications qui nécessitent des interactions spécifiques avec les sites nucléophiles.
Propriétés
Numéro CAS |
16917-05-8 |
|---|---|
Formule moléculaire |
C6H2CaCl4N6O6+2 |
Poids moléculaire |
436.0 g/mol |
Nom IUPAC |
calcium;1,3-dichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/2C3HCl2N3O3.Ca/c2*4-7-1(9)6-2(10)8(5)3(7)11;/h2*(H,6,9,10);/q;;+2 |
Clé InChI |
ULINGTIRDMLECB-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















